(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine
Description
Properties
IUPAC Name |
4-chloro-6-methyl-N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)10-8-11-6(3)4-7(9)12-8/h4-5H,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEOPLZPFJUQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-chloro-6-methylpyrimidine.
Reaction with Isopropylamine: The 2-amino-4-chloro-6-methylpyrimidine is reacted with isopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic substitution with various nucleophiles, enabling diverse functionalization:
Key Observations :
-
Reactions proceed via an SNAr mechanism, accelerated by electron-withdrawing groups on the pyrimidine ring.
-
Steric hindrance from the isopropyl group at position 2 slows substitution kinetics compared to analogous compounds .
Suzuki–Miyaura Cross-Coupling
The chlorine atom participates in palladium-catalyzed couplings with boronic acids/esters:
Mechanistic Insights :
-
Oxidative addition of the C–Cl bond to Pd⁰ forms a PdII intermediate, followed by transmetallation and reductive elimination .
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Electron-deficient pyrimidines enhance reaction rates due to increased electrophilicity at C4.
Oxidation and Reduction Reactions
The isopropylamine group and methyl substituent undergo redox transformations:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 60°C, 4 hours | 4-Chloro-6-(isopropylnitroso)-2-methylpyrimidine | Forms nitroso derivative |
| Reduction | LiAlH₄, THF, 0°C → RT, 2 hours | 4-Chloro-6-(hydroxymethyl)-N-isopropylpyrimidin-2-amine | Partial methyl group oxidation |
Alkylation and Acylation
The primary amino group at position 2 reacts with electrophiles:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, DCM, 0°C → RT, 2 hours | 4-Chloro-6-methyl-N-isopropyl-N-acetylpyrimidin-2-amine | 89% |
| Methyl iodide | NaH, DMF, 25°C, 6 hours | 4-Chloro-6-methyl-N-isopropyl-N-methylpyrimidin-2-amine | 73% |
Challenges :
Cyclization Reactions
Under high-temperature conditions, the compound forms fused heterocycles:
Stability and Side Reactions
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that pyrimidine derivatives, including (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine, possess anti-inflammatory effects. A study evaluated various pyrimidine analogs for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound demonstrated promising results with half-maximal inhibitory concentration (IC50) values comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Diclofenac | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Celecoxib | - | 0.04 ± 0.01 |
This data suggests that the compound could serve as a lead structure for developing new anti-inflammatory agents.
Antimicrobial Activity
Another significant application of this compound is in antimicrobial research. Studies have shown that certain pyrimidine derivatives exhibit antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains of bacteria .
Herbicidal Activity
Pyrimidine derivatives are also explored for their herbicidal properties. Research indicates that compounds similar to this compound can inhibit specific enzymes involved in plant growth, thereby controlling weed populations without harming crops .
Polymer Chemistry
In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in material performance under various environmental conditions .
Case Studies
- Anti-inflammatory Screening : A systematic investigation was conducted on a series of pyrimidine derivatives where this compound was highlighted for its selective inhibition of COX enzymes, suggesting its potential as a therapeutic agent in inflammatory diseases.
- Herbicidal Efficacy : Field trials demonstrated that formulations containing this compound effectively reduced weed biomass by up to 70% compared to untreated controls, showcasing its viability as an agricultural herbicide.
- Polymer Development : Research on polymer blends incorporating this compound revealed enhanced tensile strength and thermal resistance, indicating its utility in developing high-performance materials for industrial applications.
Mechanism of Action
The mechanism of action of (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₈H₁₂ClN₃
- Safety : Requires handling in ventilated areas, with precautions against skin/eye contact and inhalation .
Structural and Functional Comparison with Similar Compounds
The similarity of (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine to other pyrimidine derivatives is evaluated using structural metrics (e.g., Tanimoto coefficients) and functional group analysis. Below is a comparative analysis of key analogs:
Table 1: Structural Similarity and Substituent Analysis
| Compound Name | CAS Number | Substituents | Similarity Score | Key Differences |
|---|---|---|---|---|
| 4-Chloro-2-methyl-6-phenylpyrimidine | 73576-33-7 | Cl (C4), CH₃ (C2), Ph (C6) | 0.83 | Phenyl vs. isopropyl-amine |
| 4-Chloro-6-isopropylpyrimidin-2-amine | 26032-72-4 | Cl (C4), isopropyl (C6), NH₂ (C2) | 0.81 | Methyl (C6) vs. isopropyl (C6) |
| 4-Chloro-6-methylpyrimidin-2-amine | 29509-92-0 | Cl (C4), CH₃ (C6), NH₂ (C2) | 0.75 | Isopropyl-amine vs. NH₂ |
| 2,4-Dichloro-6-phenylpyrimidine | 5600-21-5 | Cl (C2, C4), Ph (C6) | 0.79 | Dichloro vs. chloro-methyl |
Notes:
- Similarity Scores : Derived from structural overlap calculations, where scores >0.7 indicate significant resemblance .
- Functional Impact :
- Phenyl vs. Alkyl Groups : Phenyl substituents (e.g., in 73576-33-7) enhance aromatic interactions but increase steric hindrance compared to methyl/isopropyl groups.
- Amine Variations : The isopropyl-amine group in the target compound may improve solubility or binding affinity compared to simpler amines (e.g., NH₂ in 29509-92-0) .
Biological Activity
(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure, characterized by a chloro group and a methyl substitution on the pyrimidine ring, positions it as a candidate for various therapeutic applications, including anti-inflammatory and antifungal activities. This article reviews diverse studies focusing on its biological activity, including synthesis methods, efficacy in bioassays, and potential mechanisms of action.
- Molecular Formula : C₈H₁₂ClN₃
- Molecular Weight : 185.65 g/mol
- CAS Number : 5748-34-5
Synthesis of the Compound
The synthesis of this compound typically involves the chlorination of 6-methylpyrimidine derivatives followed by nucleophilic substitution with isopropyl amine. The synthetic route often utilizes reagents such as NaH and TBAB in dichloromethane to achieve high yields of the desired product .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Research indicates that these compounds can inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes. For instance, specific pyrimidine derivatives demonstrated IC₅₀ values against COX enzymes ranging from 19.45 μM to 42.1 μM, suggesting a significant potential for anti-inflammatory applications .
Antifungal Activity
The antifungal efficacy of this compound has been evaluated against various phytopathogenic fungi. In vitro studies show that this compound exhibits substantial antifungal activity, with certain derivatives achieving inhibition rates exceeding 50% against multiple fungal strains . The compound's performance was notably higher compared to traditional antifungal agents like dimethomorph.
Anticancer Potential
Emerging research also points to the anticancer potential of this compound. A study indicated that related pyrimidine compounds exhibited significant cytotoxicity against various cancer cell lines, with IC₅₀ values recorded as low as 1.42 μM for specific leukemic cell lines . This suggests that modifications to the pyrimidine structure could enhance its efficacy as an anticancer agent.
The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary findings suggest that its anti-inflammatory effects may be attributed to the suppression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways . Additionally, its interaction with DNA has been investigated, indicating potential binding dynamics that could influence cellular responses and therapeutic outcomes .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine, and what reaction conditions optimize yield?
The compound is typically synthesized via nucleophilic substitution of 4,6-dichloropyrimidine with isopropylamine under basic conditions (e.g., NaH in THF). Electrochemical cross-coupling, as demonstrated for analogous 4-amino-6-chloropyrimidines, offers an alternative route using Pd catalysts and controlled potentials. Key parameters include solvent polarity (DMF or THF), temperature (60–80°C), and stoichiometric excess of amine to suppress side reactions .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- IR Spectroscopy : Identify NH₂ stretches (3355–3459 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .
- NMR : Assign NH₂ protons (δ ~5.2 ppm, singlet), aromatic protons (δ 7.2–8.1 ppm), and methyl groups (δ 2.3 ppm). Use 2D NMR (e.g., HSQC) to resolve overlapping signals, particularly H-5 protons merged with aromatic resonances .
- X-ray Crystallography : Determine bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles using methods from related pyrimidin-2-amines (e.g., 4-methyl-6-phenylpyrimidin-2-amine, ) .
Q. What solvent systems are optimal for recrystallizing pyrimidin-2-amine derivatives?
Ethanol-water mixtures or ethyl acetate/hexane combinations are commonly used. Crystallization conditions should be tailored based on solubility studies (e.g., polarity gradients) to minimize impurities, as seen in analogous compounds .
Advanced Research Questions
Q. What challenges arise in interpreting the ^1H NMR spectra of substituted pyrimidin-2-amines, and how can they be addressed?
Overlapping signals (e.g., H-5 and aromatic protons) complicate spectral analysis. Solutions include:
- Deuterated Solvents : Reduce exchange broadening of NH₂ protons.
- Variable Temperature NMR : Separate merged peaks by altering spin-spin coupling dynamics.
- 2D Techniques : Utilize COSY or HSQC to correlate coupled protons, as demonstrated for morpholinophenyl-pyrimidin-2-amines .
Q. How do structural modifications at the 4-chloro and 6-methyl positions influence the compound's reactivity and biological interactions?
- Electronic Effects : The electron-withdrawing chloro group enhances electrophilicity at C-2, facilitating nucleophilic substitutions. Methyl groups introduce steric hindrance, affecting binding to biological targets.
- Biological Correlation : Compare with analogs like (4-Chloro-6-methyl-pyrimidin-2-yl)-cyclopropyl-amine ( ) to assess substituent-dependent activity in enzyme inhibition assays .
Q. What strategies improve the efficiency of electrochemical cross-coupling reactions for 4-amino-6-chloropyrimidine derivatives?
- Catalyst Optimization : Use Pd/C or Ni complexes with ligands (e.g., PPh₃) to enhance aryl halide activation.
- Electrolyte Selection : Tetrabutylammonium salts improve conductivity in non-aqueous media.
- Substituent Tuning : Electron-donating groups on aryl halides increase coupling yields, as observed in studies on 4-amino-6-chloropyrimidines .
Q. How can computational tools predict the interaction mechanisms of this compound with biological targets?
- Molecular Docking : Use protein structures (e.g., solved via CCP4 software, ) to model binding modes.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Validate with experimental spectral data (e.g., NMR chemical shifts) .
Q. What methodologies resolve contradictions in reported biological activities of pyrimidine derivatives?
- Meta-Analysis : Systematically compare studies to identify confounding variables (e.g., assay conditions).
- Orthogonal Assays : Confirm activity using both cell-based and enzymatic assays.
- Structural Correlation : Cross-reference biological data with crystallographic parameters (e.g., hydrogen-bonding patterns in ) to isolate substituent-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
